molecular formula C20H25N3S B565458 Perazine-d8 Dihydrochloride Salt CAS No. 1246815-57-5

Perazine-d8 Dihydrochloride Salt

Cat. No.: B565458
CAS No.: 1246815-57-5
M. Wt: 347.55
InChI Key: WEYVCQFUGFRXOM-DBVREXLBSA-N
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Description

Perazine-d8 Dihydrochloride Salt is a deuterated form of Perazine, a phenothiazine derivative used primarily as an antipsychotic agent. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for its use in various scientific research applications, particularly in the field of neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perazine-d8 Dihydrochloride Salt typically involves the use of deuterated reagents and starting materials. A common method includes the reaction of deuterated phenothiazine with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Chemical Reactions Analysis

Types of Reactions

Perazine-d8 Dihydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perazine-d8 Dihydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

Perazine-d8 Dihydrochloride Salt exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps in reducing the symptoms of psychotic disorders by modulating neurotransmitter activity. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium substitution, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .

Properties

CAS No.

1246815-57-5

Molecular Formula

C20H25N3S

Molecular Weight

347.55

IUPAC Name

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

WEYVCQFUGFRXOM-DBVREXLBSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Synonyms

10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 Dihydrochloride Salt;  10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt;  10-[3-(4-Methylpiperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt;  NSC 638694-d8 Dihydr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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